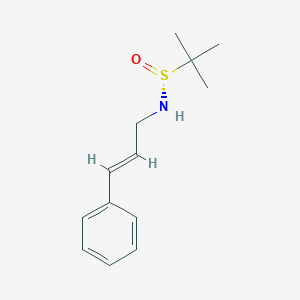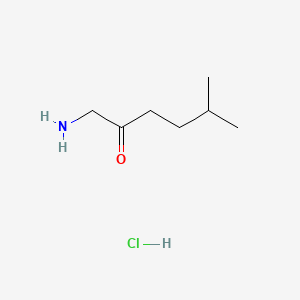
1-Amino-5-methylhexan-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexanone, 1-amino-5-methyl-, hydrochloride is an organic compound with a unique structure that combines a ketone and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 1-amino-5-methyl-, hydrochloride typically involves the reaction of 2-Hexanone with an amine source under controlled conditions. One common method is the reductive amination of 2-Hexanone using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of 2-Hexanone, 1-amino-5-methyl-, hydrochloride may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Hexanone, 1-amino-5-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Hexanone, 1-amino-5-methyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Hexanone, 1-amino-5-methyl-, hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ketone group can undergo nucleophilic attack, leading to the formation of covalent adducts with biological molecules.
類似化合物との比較
Similar Compounds
2-Hexanone: Lacks the amine group, making it less reactive in certain biological contexts.
1-Amino-2-hexanol: Contains an alcohol group instead of a ketone, leading to different reactivity and applications.
5-Methyl-2-hexanone: Similar structure but without the amine group, affecting its chemical behavior.
Uniqueness
2-Hexanone, 1-amino-5-methyl-, hydrochloride is unique due to the presence of both a ketone and an amine group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.
特性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC名 |
1-amino-5-methylhexan-2-one;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)3-4-7(9)5-8;/h6H,3-5,8H2,1-2H3;1H |
InChIキー |
RZCNAXFCWOLUFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(=O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
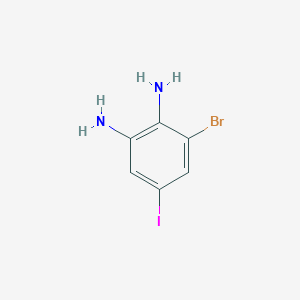
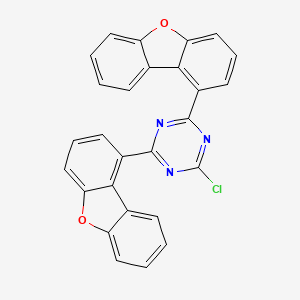
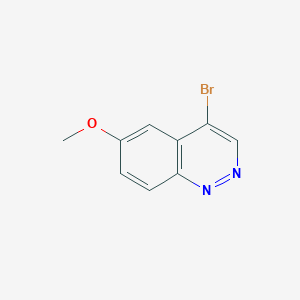
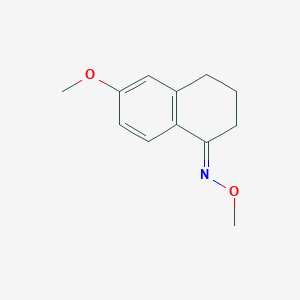
![2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile](/img/structure/B13918604.png)
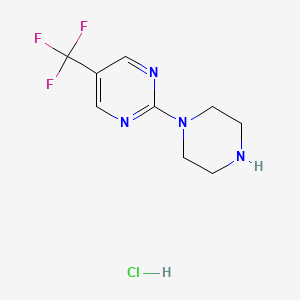
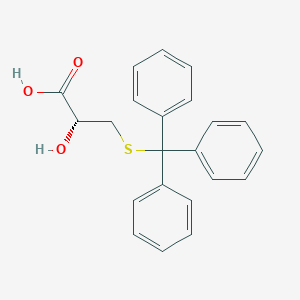
![2-[(4-Methoxyphenyl)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B13918618.png)
![2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13918625.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13918626.png)
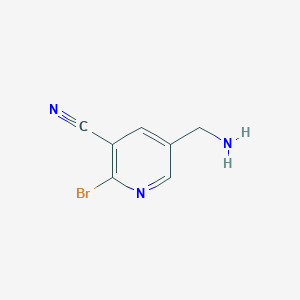
![Thieno[3,2-c]pyridin-2-ylmethanamine](/img/structure/B13918644.png)
